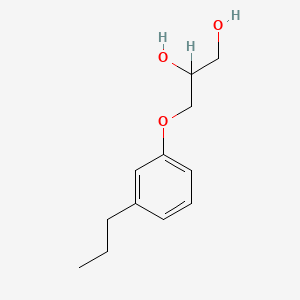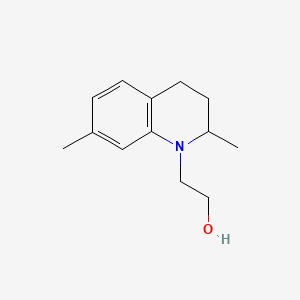
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline core.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the quinoline ring.
科学研究应用
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.
Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.
作用机制
The mechanism by which 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- exerts its effects involves the inhibition of specific enzymes. These enzymes are crucial for various cellular processes, including DNA synthesis and cell division. By inhibiting these enzymes, the compound can modulate cellular functions and potentially inhibit tumor growth.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-.
2-Methylquinoline: A similar compound with a methyl group at the 2-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
53817-43-9 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC 名称 |
2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-5-12-6-4-11(2)14(7-8-15)13(12)9-10/h3,5,9,11,15H,4,6-8H2,1-2H3 |
InChI 键 |
JJFPYZKCNAYLFT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1CCO)C=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



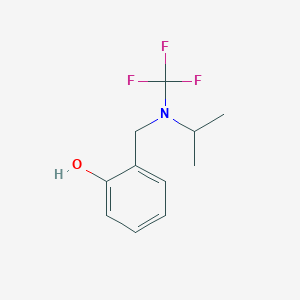
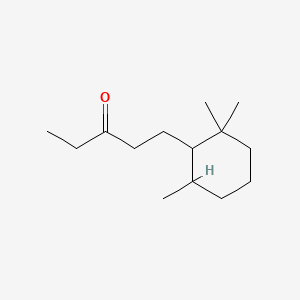
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)

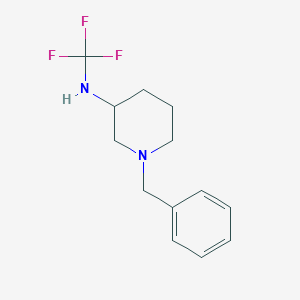
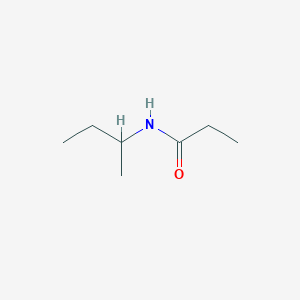
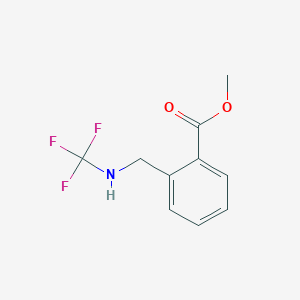


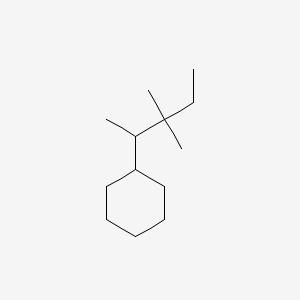
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

